molecular formula C13H26ClN B1459165 (1-Cyclohexylcyclohexyl)methanamine hydrochloride CAS No. 854707-91-8

(1-Cyclohexylcyclohexyl)methanamine hydrochloride

Cat. No.: B1459165
CAS No.: 854707-91-8
M. Wt: 231.8 g/mol
InChI Key: HSFOGMNAHNFCQU-UHFFFAOYSA-N
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Description

(1-Cyclohexylcyclohexyl)methanamine hydrochloride is an organic compound with the chemical formula C₁₃H₂₆ClN. It is a hydrochloride salt of (1-Cyclohexylcyclohexyl)methanamine, which is a secondary amine. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylcyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexylmagnesium bromide with cyclohexanone to form (1-Cyclohexylcyclohexyl)methanol. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield (1-Cyclohexylcyclohexyl)methanamine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by reductive amination and salt formation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexylcyclohexanone or nitro derivatives.

    Reduction: Formation of cyclohexylcyclohexylamine.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(1-Cyclohexylcyclohexyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1-Cyclohexylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A primary amine with similar structural features but different reactivity.

    Cyclohexylmethylamine: Another related compound with a different substitution pattern on the cyclohexane ring.

Uniqueness

(1-Cyclohexylcyclohexyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual cyclohexyl groups provide steric hindrance, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

(1-cyclohexylcyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N.ClH/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12;/h12H,1-11,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFOGMNAHNFCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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